(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid (6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 52786-87-5
VCID: VC1651090
InChI: InChI=1S/C21H21N5O5S2/c22-8-12-4-2-1-3-11(12)7-15(28)23-17-19(29)26-18(21(30)31)13(10-33-20(17)26)9-32-16-6-5-14(27)24-25-16/h1-6,17,20H,7-10,22H2,(H,23,28)(H,24,27)(H,30,31)/t17-,20-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4
Molecular Formula: C21H21N5O5S2
Molecular Weight: 487.6 g/mol

(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

CAS No.: 52786-87-5

Cat. No.: VC1651090

Molecular Formula: C21H21N5O5S2

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid - 52786-87-5

Specification

CAS No. 52786-87-5
Molecular Formula C21H21N5O5S2
Molecular Weight 487.6 g/mol
IUPAC Name (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-8-oxo-3-[(6-oxo-1H-pyridazin-3-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C21H21N5O5S2/c22-8-12-4-2-1-3-11(12)7-15(28)23-17-19(29)26-18(21(30)31)13(10-33-20(17)26)9-32-16-6-5-14(27)24-25-16/h1-6,17,20H,7-10,22H2,(H,23,28)(H,24,27)(H,30,31)/t17-,20-/m1/s1
Standard InChI Key QZKZPFZWBZGQKC-YLJYHZDGSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4

Introduction

Structural Characteristics

Core Structure

The compound features the characteristic bicyclic structure of cephalosporins, consisting of:

  • A β-lactam ring (four-membered) fused to a six-membered dihydrothiazine ring

  • A 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core structure

  • The specific (6R,7R) stereochemistry, which is critical for its antibacterial activity

Key Substituents

The molecule contains several key functional groups:

  • A (2-(aminomethyl)phenyl)acetamido substituent at position 7

  • A ((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl group at position 3

  • A carboxylic acid moiety at position 2

The structure can be represented by the following SMILES notation:
C1C(=C(N2C@HC@@HNC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4

Chemical Properties

Physical and Chemical Properties

PropertyValueSource
CAS Number52786-87-5
Molecular FormulaC21H21N5O5S2
Molecular Weight487.6 g/mol
IUPAC Name(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-8-oxo-3-[(6-oxo-1H-pyridazin-3-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
InChI KeyQZKZPFZWBZGQKC-YLJYHZDGSA-N
Alternative NamesBB-S 150, 7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid

Structural Representation

The compound contains multiple functional groups that contribute to its complex three-dimensional structure:

  • The aminomethyl group on the phenyl ring provides a basic center

  • The dihydropyridazinone contributes hydrogen bond donors and acceptors

  • The carboxylic acid moiety provides acidic properties

  • The β-lactam ring is strained and susceptible to nucleophilic attack

Mechanism of Action

General Cephalosporin Mechanism

Like other cephalosporins, this compound likely exhibits its antimicrobial activity through inhibition of bacterial cell wall synthesis. The mechanism involves:

  • Selective and irreversible binding to transpeptidases, also known as penicillin-binding proteins (PBPs)

  • Inhibition of the cross-linking of peptidoglycan polymers that form the bacterial cell wall

  • The β-lactam ring mimics the D-alanyl-D-alanine moiety that is the natural substrate for these enzymes

  • Disruption of cell wall integrity leading to osmotic instability and eventual cell lysis

Specific Features Affecting Activity

The compound's unique structural elements likely influence its antimicrobial spectrum and potency:

  • The (6R,7R) stereochemistry is essential for appropriate binding to target PBPs

  • The aminomethylphenylacetamido side chain at position 7 may enhance penetration through bacterial outer membranes

  • The dihydropyridazinylthio substituent at position 3 potentially provides additional interaction points with target proteins or secondary targets

Biological Activities

Antimicrobial Spectrum

Based on its cephalosporin structure and the specific substitution pattern, this compound likely exhibits:

  • Activity against gram-positive bacteria, potentially including Staphylococcus and Streptococcus species

  • Enhanced activity against gram-negative bacteria compared to first-generation cephalosporins

  • Potential activity against some resistant strains due to its unique structural features

Additional Biological Activities

The presence of the dihydropyridazinylthio moiety may confer additional biological properties based on research on related compounds:

  • Pyridazine derivatives have demonstrated antibacterial, antifungal, antituberculosis, antinociceptive, anthelmintic, and antidiabetic activities

  • Thiopyridazine analogs have shown activity against various pathogens including S. aureus, B. subtilis, P. aurignosa, E. coli, C. albicans, and A. niger

  • Some pyridazine-containing compounds exhibit anticancer properties, showing cytotoxicity against cell lines such as MCF7 (breast carcinoma), HEPG2 (hepatocellular carcinoma), and HCT 116 (colon carcinoma)

Research Findings

Structure-Activity Relationships

While specific data on the exact compound is limited, research on related structures provides insights into potential structure-activity relationships:

  • The aminomethyl group on the phenyl ring may improve water solubility and contribute to binding affinity

  • The dihydropyridazinylthio moiety at position 3 may enhance stability against certain β-lactamases

  • The specific stereochemistry (6R,7R) is crucial for proper interaction with target PBPs

Comparative Efficacy

Bacterial StrainExpected Activity LevelComparison to Standard Cephalosporins
Gram-positive cocciModerate to highPotentially comparable to early-generation cephalosporins
Gram-negative bacilliModerate to highLikely enhanced compared to first-generation cephalosporins
Pseudomonas speciesLow to moderateMay have activity depending on specific substituent effects
AnaerobesVariableDependent on specific bacterial species and resistance patterns

Comparison with Related Compounds

Comparison with Standard Cephalosporins

CompoundPosition 3 SubstituentPosition 7 SubstituentSpectrum of Activity
(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl(2-(Aminomethyl)phenyl)acetamidoBroad spectrum (inferred)
CephalexinMethylAmino(phenyl)acetylPrimarily gram-positive
CefiximeEthenyl[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]Enhanced gram-negative activity
Ceftriaxone[(1-methyl-1H-tetrazol-5-yl)thio]methyl[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]Broad spectrum with extended gram-negative coverage

Synthesis Approaches

The synthesis of this complex molecule likely follows pathways similar to those used for other cephalosporins, potentially involving:

  • Modification of a cephalosporin core through selective functionalization

  • Introduction of the dihydropyridazinylthio group at position 3 through nucleophilic substitution

  • Coupling of the aminomethylphenylacetic acid to position 7 using activated intermediates such as acid chlorides or mixed anhydrides

The specific synthetic route may involve protection/deprotection strategies to manage the multiple reactive functional groups present in the molecule.

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